molecular formula C17H16Cl2N2O2 B5005073 N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5005073
M. Wt: 351.2 g/mol
InChI Key: VYULZKFLVSQPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have a wide range of physiological functions.

Mechanism of Action

N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which are known to have a wide range of physiological functions. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which are known to have analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that this compound has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is in the development of new therapeutic applications for the compound. This compound has shown promise in the treatment of addiction, neurodegenerative diseases, and inflammation, and further research is needed to explore these potential applications. Additionally, there is a need for further research on the long-term effects of this compound, as well as its potential interactions with other drugs. Finally, there is a need for further research on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in the body.

Synthesis Methods

N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with N,N-diallylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N,N-diallyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been shown to have potential applications in the treatment of addiction, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-4-9-21(10-5-2)17(22)14-11(3)23-20-16(14)15-12(18)7-6-8-13(15)19/h4-8H,1-2,9-10H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULZKFLVSQPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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